6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Description
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 24078-18-0) is a brominated indanone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . This compound is characterized by a bicyclic structure comprising a substituted indenone core, where a bromine atom is positioned at the 6th carbon and a methyl group at the 4th carbon (Figure 1). It is commercially available in high-purity grades (≥97–98%) for research applications, particularly in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
6-bromo-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLUGAXLICGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260925 | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24078-18-0 | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methyl-1-indanone. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indanone derivatives.
Reduction Reactions: The major product is 6-bromo-4-methyl-2,3-dihydro-1H-indanol.
Oxidation Reactions: The major product is 6-bromo-4-methyl-2,3-dihydro-1H-indan-1-carboxylic acid.
Scientific Research Applications
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated structure may enable it to act as an inhibitor of certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97–98% (HPLC)
- Solubility : Soluble in organic solvents like DMSO and dichloromethane
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one but differ in substituent positions, functional groups, or halogenation patterns. These variations significantly influence their physicochemical properties and applications.
Positional Isomers
Impact : Positional isomerism affects electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions or catalytic processes.
Functional Group Variants
Impact: Methoxy groups increase solubility in polar solvents (e.g., methanol or water mixtures) compared to methyl groups, making these compounds more suitable for aqueous-phase reactions .
Halogenated Derivatives
Impact : Additional halogens (Cl, F) modify electronic properties, enhancing suitability for Suzuki-Miyaura couplings or as intermediates in drug discovery .
Structural Analogues with Amino or Phenyl Groups
Impact: Amino or phenyl groups broaden applications in asymmetric synthesis or as ligands in organometallic chemistry .
Biological Activity
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 24078-18-0) is a brominated indanone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHBrO
- Molecular Weight : 225.09 g/mol
- Structure : The compound features a bromine atom at the 6-position of the indanone structure, enhancing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially acting as an inhibitor of specific enzymes involved in bacterial metabolism.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound appears to disrupt microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-destabilizing agent.
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes observed |
| HepG2 | 10.0 | Enhanced caspase-3 activity |
The biological activity of this compound is attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. The bromine atom enhances the compound's affinity for specific enzymes or receptors, potentially modulating biochemical pathways involved in cell proliferation and apoptosis.
Potential Targets
- Enzymes : May act as inhibitors of key metabolic enzymes.
- Receptors : Could modulate receptor activity affecting signal transduction pathways.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated a strong correlation between bromination and enhanced antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Study 2: Anticancer Properties
In a series of experiments on breast cancer cell lines, this compound was found to significantly induce apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing novel anticancer therapies targeting microtubule dynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
